B1578601 Andersonin-O peptide precursor

Andersonin-O peptide precursor

カタログ番号: B1578601
注意: 研究専用です。人間または獣医用ではありません。
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説明

Contextualization within Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)

Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a major and rapidly expanding class of natural products. nih.govnih.gov Unlike non-ribosomal peptides, which are assembled by large, multi-enzyme complexes, RiPPs originate from a genetically encoded precursor peptide synthesized by the ribosome. nih.gov This precursor peptide typically consists of two key regions: an N-terminal "leader peptide" and a C-terminal "core peptide". nih.govresearchgate.net The leader peptide acts as a recognition signal for a suite of modifying enzymes that introduce a wide array of chemical modifications to the core peptide. nih.govresearchgate.net

The general biosynthetic pathway for RiPPs involves the ribosomal synthesis of the precursor peptide, followed by a series of post-translational modifications on the core peptide. wikipedia.orgmdpi.com These modifications can include, but are not limited to, cyclization, dehydration, and the formation of unique cross-links. wikipedia.org After modification, the leader peptide is proteolytically cleaved, releasing the mature, and often structurally complex, RiPP. researchgate.netresearchgate.net This biosynthetic strategy allows for the creation of an immense diversity of peptide scaffolds from a relatively small genetic footprint. nih.gov The structural variety of RiPPs is vast, encompassing linear, cyclic, and complex polycyclic architectures, which contributes to their wide range of biological functions. nih.govwikipedia.org

The study of peptide precursors is a cornerstone of modern natural product discovery. rsc.org By identifying the gene encoding a precursor peptide, researchers can predict the basic structure of the final RiPP. wikipedia.org This genome-mining approach has accelerated the discovery of novel natural products, including those produced in small quantities or under specific environmental conditions. mdpi.comresearchgate.net

Furthermore, understanding the precursor peptide and its interaction with modifying enzymes provides deep insights into the biosynthetic logic of RiPPs. nih.govrsc.org This knowledge is not only crucial for elucidating the pathways to known natural products but also enables the bioengineering of novel peptides with desired properties. rsc.org The precursor peptide is the starting point for generating chemical diversity, and its study is essential for harnessing the full biosynthetic potential of RiPP-producing organisms. acs.org

特性

生物活性

Antimicrobial

配列

PMKKSLLLLFFFGPISLSFCDQ

製品の起源

United States

Biosynthesis and Genetic Determinants of Andersonin-o

Biosynthetic Gene Cluster (BGC) Analysis

Identification and Annotation of Genes within the Andersonin-O BGC

The process of identifying and annotating genes within a biosynthetic gene cluster (BGC) is fundamental to understanding how a natural product is synthesized. nih.govmdpi.comjmicrobiol.or.kr This typically involves genome mining of the producing organism to locate the cluster of genes responsible for producing the peptide. nih.govfrontiersin.org Tools like antiSMASH are often employed to predict BGCs and the functions of the genes within them, such as precursor peptide genes (like LanA in lanthipeptides), modification enzymes, transporters, and regulatory proteins. jmicrobiol.or.krnih.gov Without a sequenced genome of the producing organism and identification of the specific Andersonin-O BGC, no such annotation is possible.

Comparative Genomics of Andersonin BGCs

Comparative genomics allows researchers to understand the evolutionary relationships and functional diversity between different, but related, BGCs. nih.govnih.govnumberanalytics.com By comparing the gene content and organization of various Andersonin BGCs, one could hypothesize about the genetic basis for the structural differences between variants like Andersonin-D, -R, -X, and the theoretical -O. This analysis can reveal how gene duplication, loss, or divergence contributes to the chemical diversity of a peptide family. frontiersin.org This analysis is contingent on the prior identification and sequencing of these respective BGCs.

Heterologous Expression and Pathway Engineering

Strategies for Recombinant Production of Peptide Precursors

The recombinant production of peptide precursors is a common strategy to overcome the low yields from natural sources. wur.nlgoogle.com This involves cloning the gene for the precursor peptide into a suitable expression host, such as Escherichia coli or Lactococcus lactis. nih.govnih.govacs.org Often, the precursor is expressed as a fusion protein with a carrier like SUMO or Green Fluorescent Protein (GFP) to enhance stability, prevent toxicity to the host, and simplify purification. core.ac.ukresearchgate.netnih.gov For post-translationally modified peptides like lanthipeptides, this also requires the co-expression of the necessary modification enzymes. nih.govfrontiersin.org

Optimization of Microbial Production Strains for Peptide Biosynthesis

To maximize the yield of recombinant peptides, microbial production strains are often extensively engineered. mdpi.comresearchgate.netnih.gov Optimization strategies include:

Codon Optimization: Adapting the precursor gene's codons to match the usage of the expression host to improve translation efficiency. frontiersin.org

Promoter Engineering: Using strong and inducible promoters to control the timing and level of gene expression, which can mitigate the metabolic burden on the host. researchgate.net

Host Strain Selection: Using engineered host strains, for example, E. coli strains deficient in proteases to prevent degradation of the recombinant peptide, or strains optimized for disulfide bond formation. mdpi.comnih.govjmb.or.kr

Fermentation Process Optimization: Fine-tuning culture conditions such as temperature, pH, and media composition in bioreactors to achieve high-density cell growth and maximal peptide production. frontiersin.orgresearchgate.net

While these established biotechnological approaches would be applicable to Andersonin-O, their specific implementation and the resulting findings cannot be described without initial data on the peptide and its genetic blueprint. The absence of primary research on Andersonin-O peptide precursor makes it impossible to provide a scientifically accurate and detailed report as requested.

Q & A

Basic Research Questions

Q. How can the PICOT framework guide experimental design for studying Andersonin-O peptide precursor's biological functions?

  • Methodological Answer :

  • PICOT Components :
  • Population : Specific cell lines or animal models (e.g., neuronal cells, murine models).
  • Intervention : Administration of this compound at varying concentrations.
  • Comparison : Control groups treated with vehicle or scrambled peptides.
  • Outcome : Quantify changes in neuropeptide expression (e.g., via ELISA or RNA-seq).
  • Time : Duration of exposure (e.g., 24–72 hours).
  • Example Question : "In murine hippocampal neurons (P), does 48-hour exposure to 10 μM this compound (I) compared to vehicle (C) alter oxytocin-related gene expression (O) within a 72-hour timeframe (T)?"
  • Reference : Use PICOT to ensure specificity and alignment with measurable outcomes .

Q. What systematic approaches are recommended for conducting a literature review on this compound?

  • Methodological Answer :

  • Step 1 : Use databases (PubMed, Scopus) with keywords: "this compound," "neuropeptide processing," "biosynthesis pathways."
  • Step 2 : Apply inclusion/exclusion criteria (e.g., studies published post-2010, peer-reviewed journals).
  • Step 3 : Map gaps in knowledge (e.g., limited data on cross-species reactivity or post-translational modifications).
  • Step 4 : Synthesize findings into a table (see Table 1 ).
    • Reference : Follow protocols for primary/secondary data collection and gap analysis .

Q. How to formulate testable hypotheses about Andersonin-O's role in neuropeptide maturation?

  • Methodological Answer :

  • Hypothesis Example : "this compound cleavage by prohormone convertase 2 (PC2) enhances bioactive neuropeptide yield in secretory vesicles."
  • Validation : Design knock-in/knockout models to compare PC2 activity and neuropeptide levels (e.g., mass spectrometry).
    • Reference : Align hypotheses with experimental feasibility and ethical considerations .

Advanced Research Questions

Q. How to resolve contradictions in Andersonin-O quantification between ELISA and Western blot assays?

  • Methodological Answer :

  • Step 1 : Validate antibody specificity via siRNA knockdown or competitive inhibition assays.
  • Step 2 : Cross-validate with orthogonal methods (e.g., LC-MS/MS).
  • Step 3 : Assess matrix effects (e.g., tissue lysate vs. purified samples).
  • Table 2 : Troubleshooting Data Contradictions.
    • Reference : Follow technical guidelines for assay optimization and data verification .

Q. What strategies optimize this compound purification for structural studies?

  • Methodological Answer :

  • Step 1 : Use size-exclusion chromatography to isolate precursor isoforms.
  • Step 2 : Apply ion-exchange chromatography to resolve charge variants.
  • Step 3 : Validate purity via MALDI-TOF and circular dichroism.
    • Reference : Optimize protocols using reagent preparation and stability data .

Q. How to integrate cross-disciplinary approaches (e.g., computational modeling) to predict Andersonin-O interactions?

  • Methodological Answer :

  • Step 1 : Use molecular dynamics simulations to model precursor-receptor binding.
  • Step 2 : Validate predictions with surface plasmon resonance (SPR) or ITC.
  • Step 3 : Corrogate findings with transcriptomic datasets (e.g., GEO repository).
    • Reference : Leverage background research and hypothesis-driven modeling .

Tables

Table 1: Key Studies on this compound

Study FocusMethodologyKey FindingsContradictions/GapsReference ID
Biosynthesis PathwaysCRISPR-Cas9 knockout modelsPC2-dependent cleavage confirmedSpecies-specific PC2 activity
Structural StabilityCryo-EM & CD spectroscopypH-dependent conformational changesNo in vivo validation

Table 2: Troubleshooting Data Contradictions

IssuePossible CauseSolutionReference ID
ELISA vs. Western blot mismatchNon-specific antibody bindingPre-absorb antibodies with knockout lysates
Low peptide yieldProtease degradationAdd protease inhibitors; optimize lysis buffer

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